molecular formula C15H20Cl2N2O3S B3622498 2,4-dichloro-N-cyclohexyl-5-(dimethylsulfamoyl)benzamide

2,4-dichloro-N-cyclohexyl-5-(dimethylsulfamoyl)benzamide

Cat. No.: B3622498
M. Wt: 379.3 g/mol
InChI Key: CVDGCBYPVOPDQK-UHFFFAOYSA-N
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Description

2,4-dichloro-N-cyclohexyl-5-(dimethylsulfamoyl)benzamide is a chemical compound known for its unique structural properties and potential applications in various fields. It features a benzamide core substituted with dichloro, cyclohexyl, and dimethylsulfamoyl groups, which contribute to its distinct chemical behavior.

Properties

IUPAC Name

2,4-dichloro-N-cyclohexyl-5-(dimethylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O3S/c1-19(2)23(21,22)14-8-11(12(16)9-13(14)17)15(20)18-10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDGCBYPVOPDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NC2CCCCC2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-cyclohexyl-5-(dimethylsulfamoyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the dichloro groups can be achieved through chlorination reactions, while the cyclohexyl and dimethylsulfamoyl groups are introduced via nucleophilic substitution reactions. Common reagents used in these reactions include thionyl chloride, cyclohexylamine, and dimethylsulfamide. The reaction conditions often involve elevated temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-cyclohexyl-5-(dimethylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Compounds with new functional groups replacing the chlorine atoms.

Scientific Research Applications

2,4-dichloro-N-cyclohexyl-5-(dimethylsulfamoyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-cyclohexyl-5-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-cyclohexyl-5-(trifluoromethyl)benzamide
  • 2,4-dichloro-N-cyclohexyl-5-(dimethylamino)sulfonyl]benzamide

Uniqueness

2,4-dichloro-N-cyclohexyl-5-(dimethylsulfamoyl)benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-dichloro-N-cyclohexyl-5-(dimethylsulfamoyl)benzamide
Reactant of Route 2
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2,4-dichloro-N-cyclohexyl-5-(dimethylsulfamoyl)benzamide

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